Tert-butyl 3-formylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a formyl group (–CHO) and a tert-butyl ester group (–COO–C(CH₃)₃) attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formylthiophene-2-carboxylate typically involves the formylation of thiophene derivatives followed by esterification. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group. The resulting formylated thiophene is then esterified using tert-butyl alcohol and a suitable acid catalyst to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Tert-butyl 3-carboxythiophene-2-carboxylate.
Reduction: Tert-butyl 3-hydroxymethylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-formylthiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the formyl and ester groups. These functional groups can undergo nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
In biological systems, the compound’s mechanism of action would be related to its interaction with molecular targets such as enzymes or receptors. The thiophene ring and its substituents can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity.
Comparison with Similar Compounds
Tert-butyl 3-formylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Tert-butyl 2-formylthiophene-3-carboxylate: Similar structure but with different positions of the formyl and ester groups.
Methyl 3-formylthiophene-2-carboxylate: Similar compound with a methyl ester group instead of a tert-butyl ester group.
Ethyl 3-formylthiophene-2-carboxylate: Similar compound with an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its specific functional groups and their positions on the thiophene ring, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl 3-formylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKPCZAXQYIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.